2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing six-membered ring. This core is substituted with a benzyloxy group and a methoxybenzyl group, both of which are aromatic substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydroisoquinoline core, followed by the introduction of the benzyloxy and methoxybenzyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene), ether linkages (benzyloxy and methoxy groups), and a nitrogen-containing heterocyclic ring (tetrahydroisoquinoline). The spatial arrangement of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the ether linkages. The benzene rings could undergo electrophilic aromatic substitution reactions, while the ether linkages could be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and ether linkages would likely make the compound relatively non-polar and soluble in organic solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,7-dimethoxy-2-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-28-23-10-9-20(13-26(23)31-18-19-7-5-4-6-8-19)16-27-12-11-21-14-24(29-2)25(30-3)15-22(21)17-27/h4-10,13-15H,11-12,16-18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSRDVYYIHVUEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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